molecular formula C20H17N3O3S B2739492 1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide CAS No. 891099-67-5

1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide

Cat. No. B2739492
CAS RN: 891099-67-5
M. Wt: 379.43
InChI Key: KPHFELXFVSWDII-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves the study of how the compound is made. This can involve various chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, reactivity, and others. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Chemical PropertiesPyrimidine derivatives have been extensively studied for their diverse synthetic pathways and chemical properties. For instance, the synthesis of imidazopyrazolopyrimidines, pyrazolopyrimidopyrimidines, and pyrazolopyrimidothiazines involves chloroacylation and nucleophilic substitution reactions, indicating a broad interest in developing novel pyrimidine-based compounds for various applications (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009). These synthetic strategies could be relevant for the development of related compounds like "1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide."

Antimicrobial and Anti-Inflammatory Applications

Several pyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, showing potential therapeutic applications (Rahmouni et al., 2016). Similarly, other studies have focused on synthesizing new pyridine-2,6-carboxamide-derived Schiff bases, which exhibited significant antimicrobial activity, suggesting the potential of pyrimidine derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Drug Development and Enzyme Inhibition

The development of orally active nonpeptidic inhibitors of human neutrophil elastase using pyrimidine derivatives indicates their significant potential in drug development, particularly in addressing inflammatory diseases. These compounds demonstrated both in vitro activity and oral activity in acute hemorrhagic assays, highlighting the therapeutic potential of pyrimidine-based compounds in medicinal chemistry (Ohmoto et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems at the molecular level. This is particularly important for drugs and bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and others .

Future Directions

Future directions could involve further studies on the compound, such as exploring new synthesis methods, studying new reactions, investigating new applications, and others .

properties

IUPAC Name

1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-19(26)16(18(25)22-15-10-6-3-7-11-15)12-21-20(23)27-13-17(24)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHFELXFVSWDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SCC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-2-phenacylsulfanyl-N-phenylpyrimidine-5-carboxamide

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